molecular formula C20H14O4 B14329514 [2,2'-Binaphthalene]-1,1',4,4'-tetrol CAS No. 111061-32-6

[2,2'-Binaphthalene]-1,1',4,4'-tetrol

Cat. No.: B14329514
CAS No.: 111061-32-6
M. Wt: 318.3 g/mol
InChI Key: PWRHFNGFGGUWBC-UHFFFAOYSA-N
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Description

The study of [2,2'-Binaphthalene]-1,1',4,4'-tetrol offers a window into several critical areas of modern organic chemistry. Its unique three-dimensional structure and the reactivity of its hydroxyl groups make it a subject of significant theoretical interest. The compound is part of the larger family of binaphthyls, which are renowned for their role in catalysis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111061-32-6

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(1,4-dihydroxynaphthalen-2-yl)naphthalene-1,4-diol

InChI

InChI=1S/C20H14O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10,21-24H

InChI Key

PWRHFNGFGGUWBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C3=C(C4=CC=CC=C4C(=C3)O)O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For [2,2'-Binaphthalene]-1,1',4,4'-tetrol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and for probing the molecule's conformation and dynamic behavior.

1D and 2D NMR Techniques for Proton and Carbon Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the molecule's C₂ symmetry, the two naphthalene (B1677914) units are chemically equivalent, simplifying the spectrum. The aromatic region would typically display a set of coupled signals corresponding to the protons on the naphthalene rings. The proton on the 3 and 3' positions would appear as a singlet, while the protons on the 5, 6, 7, and 8 positions (and their 5', 6', 7', 8' equivalents) would form a more complex pattern of doublets and triplets. The hydroxyl protons at the 1, 1', 4, and 4' positions would appear as singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would similarly show a reduced number of signals due to symmetry. Unique signals would be expected for the hydroxyl-bearing carbons (C1, C1', C4, C4'), the carbon involved in the biphenyl (B1667301) linkage (C2, C2'), and the remaining aromatic carbons.

While specific experimental data for this compound is not widely published, a hypothetical assignment based on known values for similar binaphthyl structures can be projected.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
1-OH, 1'-OH, 4-OH, 4'-OH~9.0-10.0 (variable)-
3, 3'~7.0-7.2~105-110
5, 5', 8, 8'~7.8-8.1~125-130
6, 6', 7, 7'~7.3-7.5~120-128
1, 1', 4, 4'-~145-155
2, 2'-~115-120
4a, 4a', 8a, 8a'-~130-135

To confirm these assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary (non-protonated) carbons and piecing together the molecular framework.

Application of NMR to Stereochemical Analysis and Conformational Studies

For axially chiral compounds like this compound, NMR is a powerful tool for studying stereochemistry and conformational dynamics. The key stereochemical feature is the barrier to rotation around the C2-C2' bond. If this barrier is high enough, the two enantiomeric conformers (atropisomers) can be isolated.

Dynamic NMR (DNMR) techniques, specifically variable-temperature (VT-NMR) studies, can be used to measure the energy barrier to this rotation. By monitoring the coalescence of signals as the temperature is raised, the rate of interconversion between the enantiomers can be determined, providing insight into the molecule's configurational stability.

Furthermore, NMR can be used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to distinguish between enantiomers. The addition of a CSA to a solution of racemic this compound can induce diastereomeric interactions, leading to the separation of NMR signals for the two enantiomers and allowing for the determination of enantiomeric purity.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and, crucially, the torsional or dihedral angle between the two naphthalene ring systems. This dihedral angle is the key parameter defining the molecule's conformation and its axial chirality.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for characterizing chiral compounds in solution.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a primary method for determining the absolute configuration of binaphthyl derivatives in solution. The two naphthalene moieties in this compound act as interacting chromophores. According to exciton (B1674681) coupling theory, this interaction causes the electronic transitions of the individual naphthalene units to split into two new transitions, resulting in a characteristic CD signal known as a "couplet" or "bisignate" Cotton effect.

The sign of this exciton couplet (positive or negative) is directly related to the helicity of the binaphthyl system. A positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) corresponds to a right-handed (P) helicity, which is assigned the (R) configuration. Conversely, a negative exciton couplet indicates a left-handed (M) helicity, corresponding to the (S) configuration. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration can be determined with a high degree of confidence. The intense ¹Bₐ transition of the naphthalene chromophore, typically observed around 230-250 nm, is most often used for this analysis.

Electrochiroptical Response Studies

Electrochiroptical response studies, often involving techniques like electrochemically modulated circular dichroism (ECD), investigate how the chiroptical properties of a molecule change upon redox reactions. This method provides insight into the electronic structure of the chiral molecule and its different oxidation states.

For this compound, which is a hydroquinone (B1673460) derivative, such studies would be particularly relevant. The molecule can be oxidized to the corresponding quinone, [2,2'-Binaphthalene]-1,1',4,4'-tetrone. This redox process would significantly alter the electronic structure and, consequently, the CD spectrum. By applying an electrical potential and monitoring the CD signal simultaneously, one could characterize the chiroptical properties of the transient radical intermediates and the final quinone product. Such studies can be used to develop chiroptical redox switches, where the CD signal can be turned "on" or "off" or inverted by controlling the oxidation state of the molecule.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone in the structural elucidation of novel compounds, providing unequivocal determination of molecular weight and valuable information on molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-covalent complexes, making it an invaluable tool for host-guest chemistry. researchgate.net The gentle nature of the ESI process allows for the transfer of intact supramolecular assemblies from solution to the gas phase, enabling the direct observation and characterization of these interactions.

For a molecule like this compound, which possesses multiple hydroxyl groups capable of forming hydrogen bonds, ESI-MS can be employed to study its interactions with various guest molecules. The principle of the experiment involves mixing the host (this compound) with a potential guest in a suitable solvent and analyzing the resulting solution by ESI-MS. The formation of a stable host-guest complex is confirmed by the appearance of a new ion in the mass spectrum corresponding to the combined mass of the host and guest.

While direct studies on this compound are not extensively documented in the literature, the utility of ESI-MS has been demonstrated for analogous binaphthyl systems. For instance, chiral recognition studies have been performed on binaphthyl-18-crown-6 ethers, where the complexation with amino acid esters was investigated. nih.gov The stoichiometry and relative binding affinities of these complexes can be determined from the ESI-MS data, providing insights into the molecular recognition capabilities of the binaphthyl scaffold. The hydroxyl groups on the this compound backbone are expected to play a crucial role in guest binding through hydrogen bonding, a phenomenon that can be effectively probed using ESI-MS. rsc.org

Table 1: Representative ESI-MS Data for a Hypothetical Host-Guest Complex of this compound

AnalyteMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z (Hypothetical)
This compound (Host, H)C₂₀H₁₄O₄318.0892317.0819 ([M-H]⁻)
Pyridine (Guest, G)C₅H₅N79.0422-
Host-Guest Complex (H+G)C₂₅H₁₉NO₄397.1314396.1241 ([M-H]⁻)

This table is illustrative and presents hypothetical data to demonstrate the application of ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. researchgate.net

The direct analysis of polyhydroxylated compounds like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic performance and thermal degradation in the GC inlet. To overcome these limitations, derivatization of the hydroxyl groups is a common and necessary strategy. nih.govnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov

A typical derivatization procedure for hydroxylated compounds involves converting the -OH groups into less polar and more volatile ethers or esters. For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilylation are widely used methods. nih.gov Once derivatized, the compound can be readily separated from other components of a complex mixture by GC and subsequently identified by its characteristic mass spectrum. The mass spectrum of the parent compound, 2,2'-binaphthalene, is available in the NIST database and shows a molecular ion peak at m/z 254.3. nist.gov For the derivatized tetrol, the mass spectrum would exhibit a molecular ion corresponding to the derivatized molecule and specific fragmentation patterns that can be used for structural confirmation.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Compounds

Derivatizing ReagentAbbreviationFunctional Group TargetedResulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OHTrimethylsilyl (TMS) ether
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OHTrimethylsilyl (TMS) ether
tert-Butyldimethylsilyl chlorideTBDMSCl-OHtert-Butyldimethylsilyl (TBDMS) ether

Chromatographic Methods for Purity and Enantiomeric Excess Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for the analysis of non-volatile and thermally labile compounds, making it an ideal method for assessing the purity and enantiomeric excess of this compound.

The purity of a synthesized batch of this compound can be determined using reversed-phase HPLC with a UV detector. The sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically calculated based on the relative peak areas.

Due to the axial chirality of the binaphthyl backbone, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis and for pharmaceutical applications. heraldopenaccess.us This can be achieved by two main HPLC-based approaches:

Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a chiral column. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and their separation on the chromatogram. The ee is then calculated from the integrated areas of the two enantiomeric peaks.

Derivatization with a Chiral Reagent: This is an indirect method where the racemic mixture of the analyte is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. journalajacr.comlibretexts.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov For example, a study on the related compound 1,1'-binaphthyl-2,2'-diol demonstrated an effective method for determining its enantiomeric purity by forming diastereomeric phosphoramidates. nih.gov This approach could be adapted for this compound by reacting it with a chiral derivatizing agent that targets the hydroxyl groups. nih.gov

Table 3: Example HPLC Method for Enantiomeric Excess Determination of a Binaphthyl Diol (Analogous Compound)

ParameterCondition
Compound 1,1'-Binaphthyl-2,2'-diol
Derivatizing Agent (S)-(-)-alpha-Methylbenzyl isocyanate
Column Micropak Si-5
Mobile Phase Petroleum ether / Ethanol (7:3, v/v)
Detection UV at 300 nm
Result Separation of the resulting diastereomers
Data adapted from a study on 1,1'-binaphthyl-2,2'-diol, demonstrating a plausible approach for this compound. nih.gov

Stereochemical Investigations of 2,2 Binaphthalene 1,1 ,4,4 Tetrol

Diastereoselective and Enantioselective Synthesis Pathways

The synthesis of axially chiral binaphthalenes in an enantiomerically pure form is a key challenge in asymmetric synthesis. Methodologies can be broadly categorized into two approaches: asymmetric synthesis (enantioselective or diastereoselective) and the resolution of racemic mixtures.

Enantioselective synthesis aims to directly produce one enantiomer in excess. This is often achieved through oxidative coupling of a corresponding naphthol precursor using a chiral catalyst. For instance, metal complexes incorporating chiral ligands are widely used to control the stereochemical outcome of the coupling reaction. While specific protocols for [2,2'-Binaphthalene]-1,1',4,4'-tetrol are not extensively documented, analogous strategies for compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) are well-established. These often involve catalysts based on copper, vanadium, or iron in the presence of a chiral amine to induce asymmetry. nih.gov

Another powerful strategy is the central-to-axial chirality conversion, where a pre-existing stereocenter in the starting material directs the formation of the chiral axis in the product. nih.gov Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the biaryl axis. The synthesis of chiral binaphthalene building blocks has been achieved via Suzuki–Miyaura coupling starting from the corresponding chiral dibromo-binaphthol derivatives. mdpi.com The design and synthesis of binaphthyl-based chiral ligands are crucial for their application in the enantioselective addition of reagents to aldehydes, yielding optically active alcohols with high enantiomeric excess. rsc.org

Optical Resolution Techniques for Racemic Mixtures

When direct asymmetric synthesis is not feasible, binaphthalene derivatives are often prepared as a racemic mixture (an equal mixture of both enantiomers), which must then be separated. This separation process is known as optical resolution.

One classic method involves derivatizing the racemic tetrol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. nih.gov After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound.

Kinetic resolution is another effective technique. In this process, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. rsc.orgbeilstein-journals.org For example, the kinetic resolution of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives has been achieved through acylation using a chiral calcium phosphate (B84403) catalyst, yielding products with high selectivity. rsc.org Similarly, enzymatic resolutions, which take advantage of the high stereoselectivity of enzymes like cholesterol esterase, have been successfully used for BINOL derivatives and represent a viable strategy for related tetrols. orgsyn.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus, separation. nih.gov

Conformational Analysis and Racemization Barriers of Binaphthyl Derivatives

The stereochemical stability of atropisomers like this compound is quantified by the energy barrier to rotation around the chiral axis, known as the racemization barrier. This barrier is the energy required to overcome the steric hindrance and allow the naphthalene (B1677914) rings to pass through a planar transition state, leading to the interconversion of enantiomers (racemization).

The conformation of binaphthyl systems is defined by the dihedral angle (θ) between the two naphthalene planes. The molecule is most stable in a twisted, non-planar conformation. Racemization can occur through two primary pathways: a syn-pathway, where the substituents at the 1 and 1' positions pass by each other, and an anti-pathway, where the substituent at the 1-position passes by the hydrogen at the 7'-position. For most binaphthyls, the anti-pathway, which proceeds through a transition state with Ci symmetry, is energetically preferred. nih.govresearchgate.net

Quantum calculations and experimental measurements have shown that the size of the substituents at the ortho positions (1, 1', 3, 3') is the primary factor determining the height of the racemization barrier. nih.govresearchgate.net Larger substituents lead to greater steric repulsion in the transition state, resulting in a higher barrier and greater optical stability. For example, replacing the hydroxyl groups in BINOL with bulkier groups significantly increases the barrier. nih.gov The racemization barrier for the parent 1,1'-binaphthyl is approximately 23.5-24.1 kcal/mol, while for BINOL, it is significantly higher, around 37-39 kcal/mol, highlighting the profound impact of the ortho-hydroxyl groups. researchgate.net

Theoretical and Computational Studies of 2,2 Binaphthalene 1,1 ,4,4 Tetrol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are used to model the electron distribution and orbital energies. nih.gov For aromatic systems such as binaphthalenes, these calculations can elucidate key reactivity descriptors. researchgate.net

Detailed research findings from these calculations typically include:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. eurjchem.com

Electron Distribution: Analysis of the molecular orbitals and electron density maps reveals the electron-rich and electron-poor regions of the molecule. For [2,2'-Binaphthalene]-1,1',4,4'-tetrol, the hydroxyl groups are expected to be electron-donating, influencing the reactivity of the naphthalene (B1677914) rings.

Reactivity Indices: Parameters derived from DFT, such as chemical potential, global hardness, softness, and electrophilicity index, provide a quantitative measure of reactivity. researchgate.netnih.gov For instance, chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to changes in electron distribution. nih.govmdpi.com These indices are vital for predicting how the molecule will interact with other reagents. mdpi.com

Table 1: Illustrative Electronic Properties Calculated via Quantum Chemistry
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical stability and electronic transitions
Ionization Potential5.8 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released when an electron is added

Density Functional Theory (DFT) for Conformational Analysis and Energy Minima

Due to the rotational freedom around the C2-C2' bond connecting the two naphthalene rings, this compound can exist in various spatial arrangements known as conformations. DFT is a widely used method for performing conformational analysis to identify the most stable structures (energy minima) and the transition states that separate them. nih.gov

The process involves:

Potential Energy Surface Scan: The dihedral angle of the C1-C2-C2'-C1' bond is systematically varied, and the energy of the molecule is calculated at each angle. This generates a potential energy surface that maps the energy landscape of the rotation.

Geometry Optimization: Starting from various points on the potential energy surface, the geometry is fully optimized to find the exact structures of the stable conformers (local minima) and the transition states (saddle points). nih.gov

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum has all real frequencies, while a transition state has exactly one imaginary frequency. researchgate.net

For atropisomeric compounds like binaphthyls, this analysis is critical as the energy barrier to rotation determines whether the enantiomers can be isolated. The relative energies of the conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical DFT Results for Conformational Analysis
ConformerDihedral Angle (C1-C2-C2'-C1')Relative Energy (kcal/mol)Nature
Syn-clinal (gauche)~75°0.00Energy Minimum
Anti-periplanar (trans)180°+5.2Transition State
Syn-periplanar (cis)+6.5Transition State

Prediction and Interpretation of Spectroscopic Data (e.g., ECD Calculations)

Computational methods are invaluable for predicting and interpreting various types of spectra. For chiral molecules like this compound, Time-Dependent Density Functional Theory (TD-DFT) is particularly important for calculating the Electronic Circular Dichroism (ECD) spectrum. nih.govmsu.edu ECD spectroscopy is a key experimental technique for determining the absolute configuration of chiral compounds.

The computational workflow typically involves:

Performing a conformational analysis (as in 5.2) to identify all significant low-energy conformers.

Calculating the excitation energies and rotational strengths for each conformer using TD-DFT.

Generating a Boltzmann-averaged ECD spectrum by combining the spectra of individual conformers based on their calculated relative energies. researchgate.net

By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration (R or S) of the molecule can be confidently assigned. msu.edu TD-DFT can also predict standard UV-Vis absorption spectra, which can be similarly compared with experimental data to validate the computational model. msu.edunih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data
Spectrum TypeParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
UV-Visλmax 1335 nm338 nm
UV-Visλmax 2290 nm295 nm
ECDλmax 1 (Δε)320 nm (+55)322 nm (+51)
ECDλmax 2 (Δε)275 nm (-40)278 nm (-38)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding events.

For this compound, MD simulations can be used to:

Explore Conformational Space: MD can sample a wider range of conformations than static DFT calculations, which is particularly useful for flexible molecules.

Analyze Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can provide a realistic picture of how the solvent influences the structure and dynamics of the solute. Studies on related binaphthyls have shown that solvent can significantly perturb vibrational and electronic spectra. researchgate.net

Study Intermolecular Interactions: MD is a powerful tool for investigating how the molecule binds to other molecules, such as substrates, catalysts, or biological receptors. For example, simulations have been used to investigate the binding of binaphthyl enantiomers to chiral selectors, identifying preferred binding sites and quantifying the strength of interactions like hydrogen bonds. nih.govnih.gov This provides insight into the mechanisms of chiral recognition. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. Using DFT, researchers can map the potential energy surface of a chemical reaction involving this compound. nih.gov

This involves:

Locating Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the structure of the TS determines the reaction's feasibility and selectivity. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows for a direct comparison of competing reaction pathways and provides a theoretical basis for understanding experimental outcomes. For example, computational studies on the reactions of naphthalene derivatives have been used to identify the dominant consumption pathways and key intermediates. nih.gov

Table 4: Hypothetical Energy Profile for a Reaction Step
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1 (TS1)First energy barrier+22.5
IntermediateMetastable species-5.3
Transition State 2 (TS2)Second energy barrier+15.8
ProductsFinal materials-12.1

Reactivity and Derivatization Strategies for 2,2 Binaphthalene 1,1 ,4,4 Tetrol

Redox Chemistry of Binaphthalene Tetrols

The hydroquinone (B1673460) moieties within the [2,2'-Binaphthalene]-1,1',4,4'-tetrol structure impart it with rich redox chemistry, allowing for oxidation to the corresponding quinone-type species.

This compound can undergo a two-electron oxidation per naphthalene (B1677914) unit to form [2,2'-Binaphthalene]-1,1',4,4'-tetrone. This transformation converts the hydroquinone functionalities into their corresponding quinone forms. The tetrone is a tetraketone derivative of [2,2'-binaphthalene] and is a key intermediate in the synthesis of various organic compounds. nih.gov Its unique tetracyclic structure and reactivity make it a subject of interest in organic synthesis and materials science. nih.gov

The oxidation of dihydroxynaphthalene derivatives to naphthoquinones is a well-established transformation and can be achieved using a variety of oxidizing agents. While specific conditions for the oxidation of this compound are not extensively detailed in the available literature, analogous reactions with similar substrates provide insight into the potential methods. Common oxidants for such transformations include chromium trioxide, as seen in the oxidation of 1,5-dihydroxynaphthalene (B47172) to juglone, and other metal-based oxidizing agents.

Table 1: Representative Oxidizing Agents for Hydroquinone to Quinone Transformation

Oxidizing AgentSubstrate ExampleProductReference
Chromium trioxide1,5-DihydroxynaphthaleneJuglone-
tert-Butyl hydroperoxide4-Substituted quinazolinesOxidized product nih.gov
Hydrogen peroxide with catalyst2,7-DihydroxynaphthaleneOxidized polymer mdpi.com

The electrochemical properties of binaphthalene tetrols and their corresponding tetrones are of interest due to their potential applications in molecular electronics and as redox-active materials. The reversible redox processes of quinones are well-documented and involve sequential one-electron transfers. mdpi.com In aprotic media, quinones typically undergo a two-step reduction, first to a semiquinone radical anion and then to a dianion. organic-chemistry.org The redox potentials of these processes are sensitive to the molecular structure and the presence of substituents. organic-chemistry.orgresearchgate.net

Table 2: Representative Redox Potentials of Quinone Systems

CompoundRedox ProcessPotential (V vs. ref)Solvent/ElectrolyteReference
o-Benzoquinone derivativeE1/2red1-0.38 to -0.32-
p-NaphthoquinoneFirst one-electron reductionMore negative than p-benzoquinoneAprotic media organic-chemistry.org
p-BenzoquinoneFirst one-electron reductionLess negative than p-naphthoquinoneAprotic media organic-chemistry.org

Formation of Ethers and Esters via Hydroxyl Group Functionalization

The four hydroxyl groups of this compound are key sites for derivatization, allowing for the synthesis of a wide range of ethers and esters. These functionalization reactions can modify the solubility, steric hindrance, and electronic properties of the binaphthyl scaffold. The Williamson ether synthesis is a common method for preparing ethers from alcohols. researchgate.net This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be achieved by reacting the tetrol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. These reactions can be used to introduce a variety of functional groups onto the binaphthyl core. For example, the reaction of (R)-(+)-1,1'-Binaphthyl-2,2'-diol with acylating agents can be used to prepare chiral esters.

Table 3: Examples of Ether and Ester Formation on Binaphthyl Scaffolds

Reaction TypeReagentsProduct TypeReference
EtherificationAlkyl halide, BaseBinaphthyl ether nih.gov
EsterificationCarboxylic acid/derivative, CatalystBinaphthyl ester-
O-AcylationAcylating agent, CatalystBinaphthyl acylated product organic-chemistry.org

Carbon-Carbon Bond Formation Reactions on the Binaphthalene Scaffold

The binaphthalene skeleton of this compound provides a platform for the construction of more complex molecular architectures through carbon-carbon bond formation reactions.

Oxidative coupling of naphthol derivatives is a primary method for the synthesis of the binaphthyl scaffold itself. acs.orgnih.govresearchgate.netnih.gov This reaction typically involves the use of a metal catalyst, such as copper or iron complexes, to facilitate the coupling of two naphthol units. acs.orgresearchgate.net While this compound is already a coupled product, further oxidative coupling could potentially lead to the formation of oligomeric or polymeric materials. The specific conditions of the reaction, including the choice of catalyst and oxidant, would influence the regioselectivity and extent of polymerization.

Table 4: Catalytic Systems for Oxidative Coupling of Naphthol Derivatives

Catalyst SystemSubstrateProductKey FeaturesReference
Chiral Diamine·Copper Complexes2-Naphthol (B1666908) derivativesEnantiomerically enriched binaphtholsEnantioselective, up to 78% ee acs.orgnih.gov
Fe(II)-diphosphine oxide complexes2-Naphthol derivativesOptically active 1,1-bi-2-naphthol derivativesHigh yields rsc.org
Chiral 1,5-diaza-cis-decalin copper catalystAchiral 2-naphthol substratesOptically active polybinaphthylsAsymmetric oxidative phenolic coupling nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds on aromatic rings. nih.govrsc.orgyoutube.comorganic-chemistry.orgyoutube.comresearchgate.netnih.govncats.ionih.govsigmaaldrich.com To apply these reactions to the this compound scaffold, the hydroxyl groups would likely first need to be converted to triflates or the aromatic rings would need to be halogenated to provide a suitable electrophilic partner for the coupling reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. mdpi.comyoutube.com This reaction is widely used for the synthesis of biaryl compounds. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgncats.iolookchem.com

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgyoutube.comnih.gov

These cross-coupling reactions would allow for the introduction of a wide variety of substituents, including aryl, alkyl, alkenyl, and alkynyl groups, at specific positions on the binaphthalene core, leading to a diverse range of functionalized derivatives. researchgate.net

Table 5: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki-MiyauraOrganoboron compound + Aryl/vinyl halide or triflatePalladium complex, BaseBiaryl, Styrene, etc. mdpi.comyoutube.comnih.gov
HeckAlkene + Aryl/vinyl halidePalladium catalyst, BaseSubstituted alkene nih.govorganic-chemistry.orgncats.iolookchem.com
SonogashiraTerminal alkyne + Aryl/vinyl halidePalladium and Copper catalysts, BaseAryl/vinyl alkyne organic-chemistry.orgyoutube.comnih.gov

Catalytic Applications of 2,2 Binaphthalene 1,1 ,4,4 Tetrol Derived Chiral Ligands and Organocatalysts

Chiral Ligand Design for Asymmetric Synthesis

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric synthesis. The binaphthyl scaffold, characterized by its C2-symmetry and stable axial chirality due to restricted rotation (atropisomerism), provides an excellent platform for creating a well-defined chiral environment around a metal center. wikipedia.orgnih.gov Derivatives of [2,2'-Binaphthalene]-1,1',4,4'-tetrol are part of this family, where the tetrol functionality can be used to tune both steric and electronic properties of the resulting ligands.

One of the most significant classes of ligands derived from the binaphthyl skeleton is the diphosphine ligands, exemplified by 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). wikipedia.org BINAP is a chiral organophosphorus compound that has become a benchmark ligand in asymmetric synthesis. nih.gov Its C2-symmetric framework possesses axial chirality arising from hindered rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org This rotational barrier is high enough to allow for the separation and use of its stable (R)- and (S)-enantiomers. wikipedia.org

The synthesis of BINAP typically starts from 1,1'-bi-2-naphthol (B31242) (BINOL), a precursor structurally related to the tetrol. wikipedia.org The hydroxyl groups of BINOL are converted into triflate groups, which are then displaced by diphenylphosphine (B32561) to yield BINAP. wikipedia.org This modular synthesis allows for the preparation of a wide array of BINAP derivatives with different substituents on the phosphine's phenyl rings or on the binaphthyl backbone itself. These modifications can influence the ligand's electronic and steric properties, thereby fine-tuning its catalytic activity and selectivity. rsc.orgresearchgate.net For instance, bulky substituents on the 4,4'-positions of BINAP have been shown to create an effective chiral pocket in ruthenium complexes, enhancing enantiocontrol in asymmetric hydrogenation. researchgate.net

The versatility of binaphthyl-based phosphorus ligands extends beyond diphosphines to include phosphites and phosphoramidites, which have also proven to be highly effective in a range of enantioselective metal-catalyzed reactions. rsc.orgresearchgate.netnih.gov

Beyond phosphine (B1218219) ligands, the binaphthyl scaffold, including tetrol derivatives, is instrumental in the design of other chiral auxiliaries. researchgate.net These auxiliaries can be employed to control the stereochemical outcome of reactions. The hydroxyl groups of this compound and related binaphthols can be functionalized to create a variety of ligands and catalysts. For example, binaphthyl-prolinol ligands have been designed and successfully applied in the enantioselective arylation of aldehydes. researchgate.net

The development of new chiral ligands often involves combining the binaphthyl core with other chiral motifs or functional groups to create synergistic effects. nih.gov This approach has led to the creation of ligands with unique steric and electronic properties, capable of catalyzing challenging transformations with high efficiency and enantioselectivity. researchgate.netnih.gov The use of a chiral auxiliary, such as (-)-menthyl chloroformate, can facilitate the synthesis and separation of planar chiral molecules derived from related scaffolds. rcsi.com

Metal-Catalyzed Asymmetric Transformations

Ligands derived from the this compound scaffold are primarily utilized in complex with transition metals to generate powerful asymmetric catalysts. The well-defined chiral pocket created by these ligands around the metal center is key to inducing high enantioselectivity in a wide array of chemical transformations.

Complexes of binaphthyl-based ligands with transition metals such as ruthenium (Ru), palladium (Pd), and copper (Cu) are workhorses in asymmetric catalysis. researchgate.net

Ruthenium Complexes: Ru-BINAP complexes are particularly famous for their exceptional performance in asymmetric hydrogenation reactions. researchgate.netresearchgate.net These catalysts are highly effective for the enantioselective reduction of a wide range of substrates, including ketones, alkenes, and imines. researchgate.netresearchgate.net The combination of a Ru(II) precursor with a chiral diphosphine like BINAP and a chiral diamine ligand can generate highly active catalysts for the hydrogenation of aromatic ketones. researchgate.net

Palladium Complexes: Palladium catalysts bearing binaphthyl-derived phosphine ligands are extensively used in carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This includes prominent reactions like Suzuki-Miyaura cross-coupling, allylic alkylation, and C-H activation. nih.govnih.govresearchgate.net Chiral palladium nanoparticles stabilized by binaphthyl-based phosphoramidite (B1245037) ligands have shown high yields and excellent enantioselectivities in asymmetric Suzuki coupling reactions. nih.gov

Copper Complexes: Copper complexes with chiral binaphthyl ligands have been employed in various enantioselective transformations, including conjugate additions and Friedel-Crafts alkylations. researchgate.netnih.gov For instance, a novel strategy was developed for the chemoenzymatic dynamic kinetic resolution of atropisomeric bisnaphthols using a compatible copper and enzyme catalysis system. nih.gov

MetalLigand TypeTypical ApplicationReference
Ruthenium (Ru) Diphosphine (e.g., BINAP)Asymmetric Hydrogenation researchgate.netresearchgate.net
Palladium (Pd) Diphosphine, PhosphoramiditeCross-Coupling, Allylic Alkylation researchgate.netnih.gov
Copper (Cu) N,P-Ligands, Bidentate LigandsConjugate Addition, Kinetic Resolution researchgate.netnih.gov

Cooperative catalysis, where two or more metal centers work in concert to activate substrates and facilitate a reaction, is a powerful strategy to enhance catalytic activity and selectivity. rsc.org This concept has been applied using binaphthol-derived structures, where the diol moiety can act as a scaffold to bring multiple metal centers into close proximity.

Metallosalen complexes, for example, can catalyze transformations through a bimetallic, cooperative pathway, leading to higher reaction rates and selectivities. rsc.org While not directly derived from binaphthol, the principles are applicable. The design of multimetallic catalysts based on the binaphthyl framework allows for novel reaction pathways and can lead to improved performance compared to their monometallic counterparts. researchgate.net Such systems can involve two identical or different metal centers (homobimetallic or heterobimetallic), opening up a vast space for catalyst design and application in reactions like hydrogenation. researchgate.net

Enantioselective hydrogenation is one of the most important and widely used methods for the synthesis of chiral compounds. researchgate.net Catalysts derived from binaphthyl ligands, particularly Ru-BINAP systems, have played a pivotal role in the development of this field. researchgate.netresearchgate.net These catalysts are capable of reducing prochiral double bonds (C=O, C=C, C=N) with exceptionally high enantioselectivity. researchgate.net

The Ru-BINAP system, pioneered by Noyori, is effective for the hydrogenation of a broad scope of functionalized ketones and alkenes. researchgate.netresearchgate.net For example, the hydrogenation of β-keto esters using Ru-BINAP catalysts provides access to chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. researchgate.net Similarly, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids is efficiently catalyzed by Ru-BINAP, yielding chiral carboxylic acids with high enantiomeric excess (ee). researchgate.net Iridium complexes with BINAP have also been developed for the highly enantioselective hydrogenation of challenging substrates like quinolines. amazonaws.com

The success of these reactions relies on the precise control of the substrate's orientation within the chiral environment of the metal complex during the hydride transfer step.

Substrate TypeCatalyst SystemProductEnantioselectivity (ee)Reference
Aromatic KetonesRu(4,4'-BINAP)(diamine)Cl₂Chiral AlcoholsHigh researchgate.net
α,β-Unsaturated AcidsH₈-BINAP-Ru(II)Chiral Saturated Acidsup to 97% researchgate.net
QuinolinesIr(Den-BINAP)Chiral TetrahydroquinolinesHigh amazonaws.com
α,β-Disubstituted NitroalkenesRhodium/JosiPhosChiral Nitroalkanesup to 94% rsc.org

Organocatalysis with Binaphthalene Tetrol Derivatives

Chiral ligands and organocatalysts derived from the this compound scaffold, a member of the broader class of binaphthyl derivatives, have become powerful tools in asymmetric synthesis. The axial chirality of the binaphthyl backbone provides a well-defined and sterically hindered environment, enabling high levels of stereocontrol in a variety of organic transformations. These organocatalysts, which are metal-free, offer advantages in terms of stability, lower cost, and reduced toxicity compared to many metal-based catalysts. Their application in organocatalysis primarily revolves around their ability to act as chiral Brønsted acids, facilitating a range of enantioselective reactions.

Application as Chiral Brønsted Acids (e.g., BINOL Phosphates)

A prominent application of binaphthyl derivatives in organocatalysis is their conversion into chiral phosphoric acids (CPAs). These catalysts, particularly those derived from the closely related [1,1'-Binaphthalene]-2,2'-diol (BINOL), are recognized as a privileged class of chiral Brønsted acid organocatalysts. The development of BINOL-derived phosphoric acids in 2004 by the research groups of Akiyama and Terada marked a significant advancement in the field. nih.govorgsyn.org

These catalysts function by activating electrophiles, such as imines and carbonyl compounds, through hydrogen bonding. The acidity of the phosphoric acid moiety is crucial for protonation, while the chiral backbone creates a specific three-dimensional space that directs the approach of a nucleophile, leading to high enantioselectivity. orgsyn.org The steric bulk of substituents at the 3 and 3' positions of the binaphthyl rings can be tuned to optimize the catalyst's effectiveness for a specific reaction.

The versatility of these chiral Brønsted acids has been demonstrated in numerous asymmetric transformations, including Friedel-Crafts alkylations, hydrocyanations, aza-Diels-Alder reactions, transfer hydrogenations, and various cascade and multi-component reactions. nih.govorgsyn.org The catalysts are typically used in low loadings (often 1-5 mol %) and can achieve high selectivity at non-cryogenic temperatures.

Asymmetric Aldol (B89426) Reactions

Derivatives of the binaphthyl scaffold have been successfully employed as organocatalysts in direct asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. researchgate.net These catalysts are designed to mimic the function of natural aldolase (B8822740) enzymes, activating the donor ketone to form an enamine intermediate while simultaneously controlling the facial selectivity of the subsequent addition to an acceptor aldehyde.

For instance, L-prolineamides derived from 1,1'-binaphthyl-2,2'-diamine have been synthesized and evaluated as catalysts for the direct asymmetric aldol reaction between acetone (B3395972) and various aldehydes. researchgate.net The combination of the binaphthyl moiety and the proline unit within a single molecule proved beneficial for the stereochemical outcome. Research has shown that the choice of solvent can significantly influence both the yield and the enantioselectivity of the reaction. researchgate.net

Below is a table summarizing the performance of a binaphthyl-prolineamide catalyst in the asymmetric aldol reaction.

Aldehyde SubstrateSolventYield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeDioxane8986
BenzaldehydeDioxane8580
4-ChlorobenzaldehydeDioxane8782

This data is representative of findings where binaphthyl-derived organocatalysts have been applied to asymmetric aldol reactions. researchgate.net

The development of these catalysts continues, with a focus on improving efficiency to allow for very low catalyst loadings, sometimes as low as 0.1 mol %, while maintaining excellent yield and enantioselectivity. researchgate.net

Enantioselective Mannich Reactions

The enantioselective Mannich reaction is another cornerstone of asymmetric synthesis where binaphthyl-derived chiral phosphoric acids have had a profound impact. nih.gov This reaction involves the nucleophilic addition of a carbon nucleophile, such as an enolizable ketone, to an imine, yielding β-amino carbonyl compounds which are valuable synthetic intermediates.

Chiral phosphoric acids derived from BINOL were first successfully applied as powerful Brønsted acid catalysts in asymmetric Mannich-type reactions in pioneering studies. nih.gov The catalyst protonates the imine, increasing its electrophilicity and forming a chiral ion pair with its conjugate base. This organized transition state effectively shields one face of the imine, guiding the incoming nucleophile to attack from the less hindered side, thus ensuring high enantioselectivity. orgsyn.org

Researchers have developed three-component direct Mannich reactions using these catalysts, which perform well with both cyclic and acyclic ketones, achieving high yields and enantioselectivities.

The table below presents results from a chiral phosphoric acid-catalyzed direct Mannich reaction.

KetoneAldehydeAmineYield (%)Enantiomeric Excess (ee, %)
Cyclohexanone4-NitrobenzaldehydeAniline9798
Acetone4-NitrobenzaldehydeAniline8596
CyclopentanoneBenzaldehyde4-Methoxyaniline9595

This data showcases the high efficiency and stereocontrol achievable with chiral phosphoric acid catalysts in Mannich reactions.

The broad applicability and high degree of stereocontrol offered by these catalysts have made them indispensable tools for the synthesis of complex, enantioenriched molecules. rsc.org

Supramolecular Chemistry and Host Guest Interactions of 2,2 Binaphthalene 1,1 ,4,4 Tetrol

Design and Synthesis of Binaphthalene-Based Crown Ethers and Macrocycles

The design of macrocycles based on the [2,2'-binaphthalene] unit leverages its well-defined stereochemistry and rigidity to create pre-organized cavities for guest binding. The C2 symmetry of the binaphthyl scaffold is often exploited to simplify synthesis and create symmetrical host molecules. nih.gov The primary design strategy involves using the hydroxyl groups of the tetrol as anchor points to build larger cyclic structures. researchgate.net These macrocycles can be designed to have specific cavity sizes and shapes to selectively bind target guest molecules. researchgate.net

The synthesis of these complex molecules is a cornerstone of their application in host-guest chemistry. Methodologies often begin with the optically pure binaphthyl unit to ensure the final macrocycle is enantiomerically pure. nih.gov Common synthetic strategies involve Williamson ether synthesis or esterification reactions to connect the binaphthyl unit with various linker chains. For instance, reacting the tetrol with oligoethylene glycol ditosylates or dihalides in the presence of a base like potassium carbonate or cesium carbonate can yield binaphthyl-based crown ethers. nih.govrug.nl The additional hydroxyl groups at the 4,4'-positions on the tetrol, compared to the more commonly used 1,1'-bi-2-naphthol (B31242) (BINOL), offer the potential to create more complex, rigid, or multi-cavity macrocyclic structures.

Another approach involves one-pot esterification reactions with aromatic dicarboxylic acids to produce rigid, homochiral organic macrocycles in good yields. nih.gov The choice of linker is critical as it dictates the size, shape, and flexibility of the macrocycle's cavity, which in turn governs its recognition properties. researchgate.net

Synthetic StrategyReagentsResulting MacrocycleReference
Williamson Ether SynthesisDihalide or Ditosylate Linkers, Base (e.g., K₂CO₃, Cs₂CO₃)Crown Ethers, Thiocrown Ethers nih.govrug.nl
One-Pot EsterificationAromatic Dicarboxylic AcidsRigid Polyester Macrocycles nih.gov
Suzuki Coupling & CyclizationBoronic Acids, Paraformaldehyde, Lewis AcidMacrocyclic Arenes mdpi.com
Ring-Closing Metathesis (RCM)Linear Precursors with Terminal Alkenes, Grubbs CatalystUnsaturated Macrocycles cam.ac.uk

Metal Ion Binding Selectivities and Chelation Studies

Binaphthyl-based crown ethers and macrocycles are effective chelating agents for a variety of metal ions. The binding selectivity is primarily governed by the principle of pre-organization and the size complementarity between the host's cavity and the diameter of the metal ion. nih.gov The rigid binaphthyl unit enforces a specific conformation on the macrocycle, creating a well-defined cavity that can selectively accommodate certain ions.

For instance, crown ethers with smaller cavities, such as those derived from shorter ethylene (B1197577) glycol chains, tend to show a preference for smaller alkali metal ions like Li⁺ and Na⁺. mdpi.com Conversely, larger macrocycles are better suited for binding larger ions like K⁺ and Cs⁺. The introduction of heteroatoms other than oxygen, such as nitrogen (in aza-crown ethers) or sulfur (in thiocrown ethers), can further tune the binding affinity and selectivity for different metal ions, including heavy metals. mdpi.comdocumentsdelivered.com

While specific chelation studies on crown ethers derived directly from [2,2'-Binaphthalene]-1,1',4,4'-tetrol are not extensively documented, the principles established for related binaphthyl and aza-crown systems are applicable. Theoretical and experimental studies on aza-crown ethers show that binding energy is a key determinant of complexation, with smaller ions often forming more stable complexes due to higher charge density. mdpi.com The functionalization of the 4,4'-hydroxyl groups of the tetrol could introduce additional coordinating sites, potentially leading to the formation of highly stable and selective "sandwich-type" complexes with metal ions. rsc.org

Host TypeGuest IonKey Factors in SelectivityReference
18-Crown-6 AnaloguesK⁺Size match between ion diameter and cavity size nih.gov
Aza-Crown EthersLi⁺, Na⁺Charge density of the cation, nature of donor atoms mdpi.com
Thiocrown EthersHeavy Metal IonsSoft-soft interactions (HSAB principle) documentsdelivered.com
Diblock Copolymer-based Crown EthersAlkali Metal IonsCooperative binding, formation of sandwich complexes rsc.org

Molecular Recognition and Chiral Discrimination in Host-Guest Systems

The axially chiral nature of the [2,2'-binaphthalene] unit is fundamental to its application in molecular recognition and, particularly, chiral discrimination. researchgate.net Macrocycles derived from this scaffold possess chiral cavities that can differentiate between the enantiomers of a guest molecule. researchgate.net This enantioselective recognition is driven by the formation of diastereomeric host-guest complexes with different association constants.

These host-guest systems rely on a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net For example, bisbinaphthyl macrocyclic ethers have demonstrated outstanding capabilities in differentiating between the enantiomers of chiral amines and amino acid esters. researchgate.net The recognition process often involves a three-point interaction model, where complementary functional groups on the host and guest align to maximize binding affinity for one enantiomer over the other.

More recent research has expanded the scope of guests to include anions. Chiral macrocyclic arenes constructed from binaphthyl units have been shown to selectively recognize iodide anions over a range of other anions through neutral C–H···anion interactions. mdpi.comnih.gov The ability of these hosts to act as chiral solvating agents for NMR spectroscopy is another important application, allowing for the determination of the enantiomeric excess of chiral substrates. researchgate.net

Host SystemGuest Molecule(s)Basis of RecognitionApplicationReference
Bisbinaphthyl Macrocyclic EtherChiral Amines, Amino EstersEnantioselective complexation via hydrogen bondingChiral Resolution researchgate.net
Binaphthyl-based Macrocyclic AreneIodide Anion (I⁻)Selective C–H···anion interactionsAnion Sensing mdpi.comnih.gov
Binaphthyl Macrocycle with Phenyl Groups2-Chloropropionic Acid, Methyl LactateChiral cavity shape and functional group complementarityNMR Chiral Solvating Agent researchgate.net
Binaphthyl-linked Porphyrin DimersChiral DiaminesSupramolecular complexation and chirality modulationChiral Optical Sensing nih.gov

Formation of Cocrystals and Supramolecular Assemblies

The this compound molecule is an excellent building block for constructing higher-order supramolecular structures and cocrystals. Its ability to act as a multiple hydrogen-bond donor, coupled with the broad, flat surfaces of the naphthyl rings, facilitates self-assembly into well-defined architectures. The formation of these assemblies is driven by a network of directional intermolecular interactions. researchgate.net

A pertinent example, although based on a related compound, is the crystal structure of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate (B84403). This molecule self-assembles into independent, centrosymmetric tetramers through strong O-H···O hydrogen bonds. nih.govresearchgate.netnih.gov This demonstrates the powerful organizational capacity of the binaphthyl scaffold. Given that this compound possesses four hydroxyl groups, its potential to form even more extensive and robust two- or three-dimensional hydrogen-bonded networks is significant. These networks can create porous structures capable of including guest molecules, forming clathrates or cocrystals. scilit.comresearchgate.net The process of cocrystallization involves combining the host molecule with a suitable coformer, leading to a new crystalline solid with a unique structure held together by non-covalent interactions. nih.gov

Investigation of Hydrogen Bonding Networks and Crystal Packing

The solid-state structure and crystal packing of this compound and its derivatives are dictated by a hierarchy of non-covalent interactions. Hydrogen bonding is the primary and most directional force, defining the core motifs of the supramolecular assembly. researchgate.net In the case of the binaphthyl hydrogen phosphate analogue, O-H···O bonds between the phosphate groups create a robust tetrameric R₄⁴(16) graph set motif. nih.govresearchgate.net For the tetrol itself, a rich variety of hydrogen-bonding patterns involving the four hydroxyl groups can be anticipated, leading to chains, sheets, or complex 3D frameworks.

C-H···π interactions: The hydrogen atoms on one molecule interact with the electron-rich π-system of a neighboring naphthalene (B1677914) ring. nih.gov

π-π stacking: The aromatic naphthyl rings of adjacent molecules stack on top of each other, often in an offset fashion to minimize repulsion. nih.gov

These secondary interactions connect the primary hydrogen-bonded motifs, leading to a dense and stable crystal lattice. The dihedral angle between the two naphthyl rings is a key structural parameter, typically ranging from 75° to 90°, which creates the molecule's characteristic chiral groove and influences how the molecules pack together. nih.govresearchgate.net The interplay of these varied interactions governs the final solid-state architecture of materials based on this versatile scaffold. nih.gov

Interaction TypeDescriptionTypical Distance / GeometryReference
O-H···O Hydrogen BondStrong, directional interaction between hydroxyl groups and phosphate/hydroxyl oxygen atoms.O···O distance: ~2.8 Å; Angle: ~170-180° nih.govmdpi.com
C-H···π InteractionInteraction between an aromatic C-H bond and the face of a naphthalene ring.H···π distance: ~2.75 Å nih.gov
π-π StackingParallel arrangement of aromatic naphthalene rings.Interplanar distance: ~3.8-4.0 Å nih.govresearchgate.net

Materials Science and Organic Electronics Applications of 2,2 Binaphthalene 1,1 ,4,4 Tetrol Derivatives

Exploration of Optical Properties and Photoluminescence

Functionalization of the binaphthyl core is a key strategy for tuning its photoluminescence. By introducing different chromophoric and functional groups, researchers can modify the emission wavelengths and fluorescence quantum yields. For instance, new chiral chromophoric systems that embed high-performance dyes into the binaphthyl scaffold have been developed. rsc.org These materials exhibit good fluorescence properties in the visible range, with quantum yields reaching up to 23%. rsc.org The introduction of substituents can also influence solid-state emission properties; fluorescence spectroscopy has shown "excimer"-type interactions in the solid state for certain glass-forming binaphthyl chromophores. nih.gov

The table below summarizes the photophysical properties of selected binaphthyl derivatives, illustrating the impact of structural modifications on their emission characteristics.

Derivative TypeSolvent/StateEmission Max (λem)Quantum Yield (ΦF)Reference
Acridone ConjugateSolution-Maintained good fluorescence rsc.org
2,5-Diphenylamino-terephthalate ConjugateSolution & Solid StateVisible RangeUp to 23% rsc.org
Chiral Carbon Macrocycles-Red-shifted vs. binaphthyl unit- rsc.org

Application in Organic Electronics

The electron-rich nature and rigid conjugated structure of binaphthyl derivatives make them intriguing candidates for use in organic electronic materials.

Development of Electrochromic Systems

Electrochromism involves a reversible change in optical properties induced by an electrochemical redox reaction. gatech.edu Materials with this capability are used in applications like smart windows and displays. gatech.edueurekalert.org While research on binaphthyl-based electrochromic polymers is not extensive, the principles are well-established in other high-performance polymers. For example, special engineering plastics like polyamide-imides have been endowed with electrochromic properties by incorporating redox-active units, such as triphenylamine, into the polymer backbone. nih.gov These polymers can exhibit multiple color changes upon the application of a voltage. nih.gov The hydroxyl groups on binaphthyl tetrols could serve as reactive sites to integrate the binaphthyl core into such polymer systems, potentially creating novel electrochromic materials with unique chiroptical properties.

Use as Electron Donors in Functional Materials

In organic solar cells, an electron donor material absorbs light and donates an electron to an acceptor material to generate a current. rsc.orgnih.gov The efficiency of this process is highly dependent on the molecular structure and electronic energy levels of the donor. nih.gov While compounds like polythiophenes are common electron donors, the binaphthyl scaffold presents an alternative structural motif. rsc.org The electron-rich aromatic system of binaphthyls suggests they can function as electron-donating units. Research has shown that functionalized binaphthyl derivatives, including BINOL and BINAM, can act as electron carriers in certain catalytic lithiation reactions, demonstrating their capacity to participate in electron transfer processes. researchgate.net This capability suggests that, with appropriate molecular design to tune energy levels, binaphthyl-based materials could be developed for use as electron donors in organic photovoltaic applications.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their ordered porous structures and high surface areas make them suitable for applications in gas storage, separation, and catalysis. sapub.org The synthesis of COFs typically relies on reversible reactions that allow for the correction of defects and the formation of a crystalline structure. nih.gov

The rigid and geometrically defined structure of binaphthyl derivatives makes them excellent building blocks for COFs. Specifically, the hydroxyl groups of [2,2'-Binaphthalene]-1,1',4,4'-tetrol and its isomers are suitable for forming connections, for example, through boronate ester linkages, a common strategy in COF synthesis. mdpi.com The inherent chirality of the binaphthyl unit can be transferred to the extended framework, creating chiral porous materials. Such chiral COFs have been synthesized and utilized as stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemic drugs. rsc.org The formation of these materials can be achieved through various methods, including solvothermal synthesis and, more recently, in environmentally friendly media like water. sapub.orgresearchgate.net

Design of Aggregation-Induced Emission (AIE) Chromophores

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) and is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. researchgate.net

The binaphthyl scaffold is an ideal platform for designing AIE-active molecules (AIEgens). The rotation around the C-C single bond connecting the two naphthalene (B1677914) rings is a key intramolecular motion. In dilute solutions, this rotation can quench fluorescence. However, in an aggregated state or a rigid matrix, this rotation is hindered, leading to a significant enhancement of fluorescence emission. researchgate.netnih.gov

This principle has been demonstrated in highly charged, enantiopure cyclophanes that incorporate axially chiral binaphthyl fluorophores. researchgate.netnih.gov These molecules exhibit a substantial increase in fluorescence quantum yield upon aggregation. Theoretical calculations confirm that the AIE effect originates from the limitation of torsional vibrations around the chiral axes of the binaphthyl units within the cyclophane structure. nih.gov

The table below presents data for a binaphthyl derivative exhibiting AIE, showing the dramatic increase in emission upon aggregation.

CompoundStateEmission Max (λem)Quantum Yield (ΦF)Reference
Binaphthyl Derivative (R/S-15)THF Solution-Non-emissive rsc.org
Binaphthyl Derivative (R/S-15)Aggregates in WaterYellow Fluorescence32.1% rsc.org

Sensing Applications Based on Recognition and Optical Changes

The well-defined, chiral cavities and functionalizable nature of binaphthyl derivatives make them excellent candidates for the development of chemical sensors. worldscientific.com These sensors operate through molecular recognition, where the binaphthyl-based host molecule selectively binds to a target analyte. This binding event is then transduced into a measurable optical signal, such as a change in fluorescence intensity (enhancement or quenching) or a shift in emission wavelength. rsc.org

Binaphthyl-based macrocycles have been designed as chiroptical sensors for aromatic diphenols, where the binding strength is dependent on the shape of the macrocycle's internal cavity. nih.govnih.gov Furthermore, coordination polymers incorporating fluorescent, chiral dipyridyl ligands derived from 1,1′-bi-2-naphthol (BINOL) have been synthesized. These materials have demonstrated enantioselective fluorescence sensing, with the ability to differentiate between chiral analytes. rsc.org Binaphthyl-diimine based dopants have also been investigated for the photonic sensing of nitrogen dioxide (NO2), showing high selectivity and a response to concentrations as low as 100 ppm. researchgate.net

The following table summarizes examples of binaphthyl derivatives used in sensing applications.

Sensor TypeAnalyteObserved Optical ChangeReference
Chiral Coordination PolymerChiral AnalytesEnantioselective Fluorescence rsc.org
Binaphthyl-diimine DopantNitrogen Dioxide (NO2)Concentration-dependent shift of reflectance wavelength researchgate.net
Binaphthyl-based MacrocyclesAromatic DiphenolsComplex formation detected by NMR and CD spectroscopy nih.govnih.gov

Biosynthesis and Natural Occurrence of Binaphthalene Tetrol Scaffolds

Isolation and Characterization from Natural Sources

The search for novel bioactive compounds has led to the exploration of a wide array of organisms. Within this vast biodiversity, binaphthalene tetrol derivatives have been identified in marine life, fungi, and plants, highlighting the widespread occurrence of the enzymatic machinery required for their synthesis.

Marine environments, known for their unique chemical and physical conditions, harbor a rich diversity of microorganisms that produce structurally unique and biologically active natural products. frontiersin.org Marine-derived fungi, in particular, have been a prolific source of novel secondary metabolites. frontiersin.orgscielo.br The isolation of fungi from marine sources such as sponges, sediments, and algae has yielded a significant number of bioactive compounds. scielo.brijarbs.comresearchgate.net While direct isolation of [2,2'-Binaphthalene]-1,1',4,4'-tetrol from marine organisms is not extensively documented in the provided results, the presence of a vast array of other complex molecules, including other polyketides, suggests that marine fungi possess the biosynthetic capabilities for producing such compounds. frontiersin.org The process of isolating these compounds typically involves collection of marine samples, cultivation of associated fungi, and subsequent extraction and chromatographic separation of the metabolites. scielo.brnih.gov

Table 1: Examples of Marine-Derived Fungal Genera Known for Producing Bioactive Compounds

Fungal Genus Marine Source
Aspergillus Sponges, Sediments
Penicillium Sponges, Algae
Fusarium Mangrove Water

This table is illustrative of genera that are sources of bioactive compounds and does not imply the specific isolation of this compound from them.

Fungi, particularly those belonging to the Hypoxylaceae family, are known producers of a diverse array of secondary metabolites, including binaphthalene derivatives. studiesinmycology.orgresearchgate.net The genus Jackrogersella (formerly part of the Annulohypoxylon complex) is noted for producing cohaerin/multiformin type azaphilones, while other related genera predominantly contain binaphthalene derivatives as their characteristic stromatal metabolites. researchgate.net This chemotaxonomic distinction highlights the specificity of biosynthetic pathways within closely related fungal species. The study of these fungi has led to the discovery of over 100 novel secondary metabolites, some with unique carbon skeletons, underscoring the rich biosynthetic potential of this fungal family. researchgate.net The identification of these compounds relies on a combination of morphological and chemotaxonomic analysis, coupled with advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Phytochemical investigations of various plant species have revealed the presence of a wide range of secondary metabolites, including phenolic compounds. The plant Caryota urens, commonly known as the fishtail palm, has been the subject of several phytochemical studies. researchgate.netscialert.net These analyses have confirmed the presence of flavonoids, phenols, and terpenoids in different parts of the plant, including the fruits and leaves. researchgate.net While the specific compound this compound is not explicitly mentioned as having been isolated from Caryota urens in the provided search results, the confirmed presence of a rich diversity of phenolic compounds suggests that the necessary precursors and biosynthetic pathways for forming complex polyphenols could exist within this plant. researchgate.netijper.org Further detailed analysis of the phenolic fraction of Caryota urens extracts would be required to definitively identify binaphthyl structures.

Table 2: Phytochemicals Identified in Caryota urens

Phytochemical Class Presence
Flavonoids +
Phenols +
Terpenoids +
Alkaloids +
Saponins +

Source: Based on qualitative phytochemical screening results. researchgate.net

Proposed Biosynthetic Pathways of Binaphthyls

The formation of the binaphthyl scaffold is a complex process involving the creation of naphthalene (B1677914) monomers followed by their dimerization. The proposed biosynthetic pathways involve well-established routes for polyketide synthesis and subsequent oxidative coupling reactions catalyzed by specific enzymes.

The biosynthesis of many fungal naphthyl compounds, including the precursors to binaphthyls, is rooted in the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway. researchgate.netresearchgate.net This pathway begins with the synthesis of a polyketide chain by a polyketide synthase (PKS). wikipedia.orgnih.gov The PKS enzyme catalyzes the stepwise condensation of acetate (B1210297) units (from acetyl-CoA and malonyl-CoA) to form a linear poly-β-keto chain. youtube.com This chain then undergoes a series of cyclization and aromatization reactions to yield 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.gov

Subsequent enzymatic steps, including reductions and dehydrations, convert T4HN through intermediates like scytalone (B1230633) and vermelone, ultimately leading to the formation of 1,8-dihydroxynaphthalene (DHN). researchgate.netnih.govnih.gov This DHN molecule serves as a key monomeric precursor that can then undergo dimerization to form binaphthyl structures. researchgate.net The genes encoding the enzymes for this pathway are often found clustered together in the fungal genome, facilitating their coordinated expression. studiesinmycology.org

The crucial step in the formation of binaphthyls from their naphthalene precursors is an oxidative coupling reaction. This C-C bond formation is catalyzed by specific classes of enzymes that can generate and control the coupling of phenoxy radicals.

Several enzyme superfamilies are implicated in this process, with cytochrome P450 monooxygenases (P450s) and laccases being the most prominent. acs.orgresearchgate.net P450 enzymes are heme-containing proteins known for their versatility in catalyzing a wide range of oxidative reactions, including the regio- and stereoselective coupling of phenolic compounds. acs.orgresearchgate.net Fungal P450s have been identified that can catalyze the intermolecular coupling of monomeric precursors to form axially chiral biaryls. acs.org This enzymatic control is essential for the selective formation of specific isomers.

Laccases, which are multi-copper containing oxidases, also play a significant role in the oxidative coupling of phenols. researchgate.netresearchgate.net They catalyze the one-electron oxidation of phenolic substrates, generating radicals that can then couple to form dimers and polymers. researchgate.net The formation of a C-C bond in binaphthyls, such as that in BNT, has been attributed to the activity of laccase homologs found within the biosynthetic gene clusters of fungi. studiesinmycology.org The specific outcome of the coupling reaction can be influenced by the reaction conditions and the presence of other molecules. researchgate.net

Table 3: Enzymes Involved in Binaphthyl Biosynthesis

Enzyme Class Function Key Precursor/Substrate
Polyketide Synthase (PKS) Forms polyketide backbone Acetyl-CoA, Malonyl-CoA
Naphthol Reductases Reduction steps in DHN pathway 1,3,6,8-Tetrahydroxynaphthalene
Scytalone Dehydratase Dehydration steps in DHN pathway Scytalone, Vermelone
Cytochrome P450s Regio- and stereoselective oxidative coupling Naphthol monomers

Structural Reassignment Studies of Natural Products Containing Binaphthalene Tetrol Motifs

The initial assignment of a natural product's structure is often based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, these data can sometimes be ambiguous or misinterpreted, leading to incorrect structural assignments. A notable case in the context of binaphthalene tetrols is the structural reassignment of a marine metabolite isolated from an Indonesian sponge of the genus Lendenfeldia. nih.gov

Initially, in 2007, this marine natural product was reported to be (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol, a derivative of the binaphthalene tetrol scaffold. nih.gov The proposed structure was based on the analysis of its spectroscopic data. However, subsequent efforts to synthesize this proposed structure revealed significant discrepancies between the spectroscopic data of the synthetic compound and the natural isolate. nih.gov

Importance of Synthetic Verification in Natural Product Chemistry

The total synthesis of a proposed natural product structure serves as the ultimate proof of its correctness. mdpi.com In the case of the aforementioned marine metabolite, the total synthesis of the proposed (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol was undertaken to confirm its structure. nih.gov Upon completion of the synthesis, a detailed comparison of the NMR spectroscopic data of the synthetic material with that of the isolated natural product was performed. nih.gov

This comparison revealed significant differences, indicating that the initially proposed structure was incorrect. nih.gov For instance, the chemical shifts in both the ¹H and ¹³C NMR spectra of the synthetic binaphthalenetetrol did not match those reported for the natural product. nih.gov This led to a re-evaluation of the original spectroscopic data of the natural isolate.

Further investigation of the authentic natural product suggested that its actual structure was that of a known tetrabrominated diphenyl ether, likely 3,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol. nih.govacs.org This structural reassignment highlights the critical importance of total synthesis in the unambiguous structure determination of natural products. nih.govmdpi.comresearchgate.net It underscores the fact that while spectroscopic techniques are powerful tools, they are not infallible, and synthetic verification remains an essential component of natural product chemistry to prevent the propagation of erroneous structural information in the scientific literature. mdpi.com

The following tables present a comparison of the reported ¹H and ¹³C NMR data for the originally proposed structure of the marine natural product and the data obtained for the synthetically prepared (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol, illustrating the discrepancies that led to the structural reassignment. nih.gov

Table 1: Comparison of ¹H NMR Spectroscopic Data (CDCl₃)

ProtonReported for Natural Product (ppm)Synthetic (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol (ppm)
H-3,3'7.217.14
H-4,4'6.886.84
H-7,7'6.856.32
H-8,8'7.026.94
OMe4.023.62

Data sourced from Siegel, D. R., et al. (2012). nih.gov

Table 2: Comparison of ¹³C NMR Spectroscopic Data

CarbonReported for Natural Product (CDCl₃, ppm)Synthetic (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol (acetone-d₆, ppm)
C-1,1'115.6114.5
C-2,2'151.2151.8
C-3,3'129.5130.3
C-4,4'119.5119.8
C-4a,4a'126.3127.1
C-5,5'145.7146.4
C-6,6'143.2143.9
C-7,7'115.4116.1
C-8,8'119.8120.5
C-8a,8a'128.9129.7
OMe61.556.9 (in CDCl₃)

Data sourced from Siegel, D. R., et al. (2012). nih.gov

Future Research Directions and Emerging Paradigms for 2,2 Binaphthalene 1,1 ,4,4 Tetrol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of binaphthyl compounds, including [2,2'-Binaphthalene]-1,1',4,4'-tetrol, traditionally relies on the oxidative coupling of the corresponding naphthol precursors. acs.orgaacmanchar.edu.in A primary future direction lies in refining these synthetic methodologies to improve efficiency, reduce environmental impact, and enhance enantioselectivity.

Key research objectives in this area include:

Green Catalysis: Exploring environmentally benign catalysts for the oxidative coupling reaction is a significant goal. One promising approach involves using solid acid catalysts like clays (B1170129) and zeolites, such as Cu-Montmorillonite, which can replace more hazardous liquid acids and simplify product purification. aacmanchar.edu.in

Electrochemical Synthesis: Anodic dehydrogenative coupling offers a sustainable, transition-metal-free alternative for synthesizing binaphthyl derivatives. mdpi.com Future work could adapt these electrochemical methods for the synthesis of this compound, potentially providing high yields and generating hydrogen gas as the only byproduct. mdpi.com

Enantioselective Strategies: While methods for the asymmetric synthesis of BINOL using chiral ligands like (S)-(+)-amphetamine with copper(II) chloride are known, achieving high enantiomeric excess for more complex derivatives like the target tetrol remains a challenge. wikipedia.orgacs.org Research will likely focus on developing new chiral catalysts or auxiliaries specifically tailored for the stereoselective synthesis of this compound. acs.org

Synthetic ApproachPotential AdvantagesResearch Focus
Green Catalysis Reduced hazardous waste, easier catalyst separation, reusability. aacmanchar.edu.inDevelopment of clay-based or zeolite catalysts for oxidative coupling. aacmanchar.edu.in
Electrosynthesis Transition-metal-free, high atom economy, clean byproduct (H₂). mdpi.comOptimization of electrochemical conditions for the homocoupling of 1,4-dihydroxynaphthalene.
Asymmetric Coupling Direct synthesis of enantiopure product, avoiding resolution steps. wikipedia.orgacs.orgDesign of new chiral ligands and catalysts for highly enantioselective oxidative coupling. acs.org

Exploration of New Catalytic Transformations

The C₂-symmetric backbone of binaphthyls is a privileged structure for creating chiral ligands for asymmetric catalysis. nih.gov The four hydroxyl groups of this compound serve as versatile handles for derivatization, opening avenues to new classes of ligands and catalysts.

Future exploration in this domain could involve:

Phosphorus-based Ligands: By analogy with the highly successful BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral phosphoric acids derived from BINOL, the tetrol scaffold can be functionalized with phosphorus-containing groups. wikipedia.orgnih.gov Research into synthesizing diphosphine, phosphite, or phosphoric acid derivatives of this compound could yield novel ligands for reactions such as asymmetric hydrogenation, conjugate additions, and hydroformylations. polyu.edu.hk

Multi-metallic Catalysts: The presence of four hydroxyl groups allows for the coordination of multiple metal centers. This could lead to the design of cooperative catalysts where two or more metal atoms work in concert to facilitate complex chemical transformations with high selectivity and activity.

Organocatalysis: Chiral phosphoric acids derived from BINOL are powerful organocatalysts. Derivatizing the tetrol compound to create novel Brønsted acid catalysts could expand the scope of enantioselective organocatalysis. sigmaaldrich.com

Design of Advanced Functional Materials

The rigid, chiral, and polyfunctional nature of this compound makes it an excellent building block for advanced materials with unique optical, electronic, and recognition properties.

Emerging paradigms in this area include:

Chiral Polymers and MOFs: The hydroxyl groups can be used as points of polymerization or as linkers for constructing chiral Metal-Organic Frameworks (MOFs). These materials could have applications in chiral separations, enantioselective sensing, and heterogeneous asymmetric catalysis.

Chiroptical Materials: Functionalizing the binaphthyl core with chromophores can lead to materials with strong circularly polarized luminescence (CPL). mdpi.com By introducing phenylethynyl groups or other π-conjugated systems onto the this compound skeleton, researchers could develop new emitters for applications in 3D displays, security inks, and spintronics. chemrxiv.org

Molecular Recognition and Sensing: The defined spatial arrangement of the four hydroxyl groups creates a unique binding pocket. This can be exploited for the design of host molecules for the selective recognition of specific guest molecules. Such systems are foundational for developing highly sensitive and selective chemical sensors.

Material ClassPotential ApplicationKey Feature
Chiral Polymers/MOFs Enantioselective separation, heterogeneous catalysis.High surface area, tunable porosity, defined chiral environment.
Chiroptical Materials 3D displays, CPL emitters, security features. mdpi.comStrong light absorption and emission with circular polarization. mdpi.com
Molecular Sensors Chemical and biological sensing, chiral recognition.Specific binding sites for target analytes.

Application in Bio-Inspired Systems and Green Chemistry

The principles of green chemistry and the inspiration drawn from biological systems offer a compelling framework for the future applications of this compound.

Future research could focus on:

Biomimetic Catalysis: Designing catalysts that mimic the active sites of enzymes is a major goal in chemistry. The tetrol scaffold can be functionalized with groups that replicate the hydrogen-bonding networks and coordination environments found in metalloenzymes, leading to highly efficient and selective bio-inspired catalysts.

Sustainable Chemistry: Beyond developing greener synthetic routes, research can focus on using the compound in environmentally friendly processes. This includes its use as a recyclable ligand in aqueous media or as a catalyst for reactions that utilize renewable feedstocks. The use of clay-supported catalysts for BINOL synthesis is a step in this direction. aacmanchar.edu.in

Chiral Recognition in Biological Systems: The well-defined chiral structure of binaphthyl derivatives has been shown to lead to enantioselective interactions with biological targets. researchgate.net Investigating the interactions of this compound and its derivatives with proteins or nucleic acids could uncover new possibilities in medicinal chemistry and chemical biology.

Interdisciplinary Research Integrating Computation, Synthesis, and Application

The complexity of designing new catalysts and materials necessitates a collaborative, interdisciplinary approach. The synergy between computational chemistry, organic synthesis, and applied materials science will be crucial for unlocking the full potential of this compound.

Key aspects of this integrated approach include:

Computational Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the structural and electronic properties of novel derivatives before they are synthesized. nih.gov This allows for the rational design of ligands with optimal steric and electronic features for a specific catalytic reaction or materials with desired chiroptical properties. nih.gov

High-Throughput Screening: Combining automated synthesis with high-throughput screening techniques can accelerate the discovery of new catalysts and materials based on the tetrol scaffold. This approach allows for the rapid evaluation of large libraries of derivatives for specific applications.

Mechanistic Investigations: A deep understanding of reaction mechanisms and structure-property relationships is essential for innovation. Interdisciplinary studies employing spectroscopic techniques, kinetic analysis, and computational modeling will be vital to elucidate how catalysts function and how the structure of the binaphthyl core influences the properties of advanced materials.

By pursuing these interconnected research avenues, the scientific community can harness the unique chemical architecture of this compound to drive innovation in catalysis, materials science, and sustainable chemical technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.